molecular formula C13H12BrN3O B5845833 6-Bromo-2-cyclopropylquinoline-4-carbohydrazide

6-Bromo-2-cyclopropylquinoline-4-carbohydrazide

Cat. No.: B5845833
M. Wt: 306.16 g/mol
InChI Key: VNLSSYQCXNDMAT-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylquinoline-4-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-cyclopropylquinoline-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired carbohydrazide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-cyclopropylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

6-Bromo-2-cyclopropylquinoline-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid hydrazide
  • 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: Compared to similar compounds, 6-Bromo-2-cyclopropylquinoline-4-carbohydrazide is unique due to the presence of both a bromine atom and a cyclopropyl group. These structural features enhance its reactivity and potential biological activities. For instance, the cyclopropyl group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Properties

IUPAC Name

6-bromo-2-cyclopropylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-8-3-4-11-9(5-8)10(13(18)17-15)6-12(16-11)7-1-2-7/h3-7H,1-2,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLSSYQCXNDMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328074
Record name 6-bromo-2-cyclopropylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351328-07-9
Record name 6-bromo-2-cyclopropylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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